molecular formula C26H23ClN2OS2 B11188372 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11188372
M. Wt: 479.1 g/mol
InChI Key: UIIJQZMCYZDACC-UHFFFAOYSA-N
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Description

This compound features a quinoline core fused with a [1,2]dithiolo ring, substituted with three methyl groups at positions 4, 4, and 6. The aniline moiety is modified with a 4-chlorobenzyloxy group at the para position, introducing electron-withdrawing characteristics.

Properties

Molecular Formula

C26H23ClN2OS2

Molecular Weight

479.1 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C26H23ClN2OS2/c1-16-4-13-22-21(14-16)23-24(26(2,3)29-22)31-32-25(23)28-19-9-11-20(12-10-19)30-15-17-5-7-18(27)8-6-17/h4-14,29H,15H2,1-3H3

InChI Key

UIIJQZMCYZDACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)SS3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps:

    Formation of the Dithioloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dithioloquinoline ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with a nucleophile.

    Coupling with Aniline: The final step involves coupling the intermediate with aniline under conditions that promote the formation of the desired imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dithioloquinoline core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on understanding the structure-activity relationships and optimizing the compound for therapeutic use.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovative applications in electronics or photonics.

Mechanism of Action

The mechanism by which 4-[(4-chlorobenzyl)oxy]-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithioloquinoline core could play a crucial role in binding to these targets, while the chlorobenzyl and aniline groups may enhance specificity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. 3-chloro-4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
  • Structure: Differs in substituents: 3-chloro-4-methyl aniline and tetramethyl (4,4,7,8) on the quinoline core .
  • Properties :
    • Molecular formula: C₂₁H₂₁ClN₂S₂
    • Molar mass: 400.99 g/mol
    • Predicted density: 1.31 g/cm³
    • Boiling point: ~586.8°C
    • pKa: 2.07 (indicating moderate acidity) .
2.2. (8-Ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)[4-[(4-chlorobenzyl)oxy-phenyl]amine (3e)
  • Structure : Ethoxy group at position 8 vs. trimethyl in the target compound .
  • Implications : Ethoxy substituents are electron-donating, which may alter electronic properties (e.g., fluorescence or redox behavior) compared to the electron-withdrawing 4-chlorobenzyloxy group.
2.3. 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Structure : Lacks the dithiolo ring but shares a chloro-substituted aromatic system .
  • Synthesis: Prepared via Pd-catalyzed cross-coupling, highlighting the role of transition-metal catalysts in constructing complex quinoline derivatives.
  • Applications : Methoxy and chloro groups in such analogs are associated with antibacterial activity , suggesting the target compound may also exhibit bioactivity.

Functional Group Impact on Reactivity and Selectivity

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorobenzyloxy group in the target compound may enhance electrophilic reactivity and stabilize intermediates in synthesis, similar to para-substituted anilines in enantioselective N–H insertion reactions (e.g., 88:12 er for 4g in ) .

Environmental and Analytical Considerations

  • Degradation : Advanced oxidation processes (AOPs) are effective for aniline derivatives . The chloro substituent in the target compound may slow degradation compared to unsubstituted anilines due to increased stability.
  • Chromatographic Behavior : Derivatives like 2H₅–aniline are separable using hydrophilic interaction liquid chromatography (HILIC) , suggesting that the target compound’s polarity (influenced by the chloro and dithiolo groups) would require tailored analytical methods.

Data Tables

Table 1: Structural and Physical Comparison of Quinoline-Based Aniline Derivatives

Compound Name Substituents (Quinoline/Aniline) Molecular Formula Molar Mass (g/mol) Predicted Boiling Point (°C) Key Properties/Applications Reference
Target Compound 4,4,8-trimethyl; 4-chlorobenzyloxy Not provided Not available Not available Inferred bioactivity/solvent effects -
3-chloro-4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-...]aniline 4,4,7,8-tetramethyl; 3-Cl,4-Me C₂₁H₂₁ClN₂S₂ 400.99 586.8 High lipophilicity, acidic pKa
(8-Ethoxy-4,4-dimethyl-...)[4-[(4-chlorobenzyl)oxy-phenyl]amine (3e) 8-Ethoxy; 4-Cl-benzyloxy Not provided Not available Not available Electron-donating ethoxy effects
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Cl-Ph; 4-MeO-Ph C₂₂H₁₇ClN₂O 360.84 Not available Antibacterial potential

Research Findings and Implications

  • Synthetic Challenges: The dithiolo-quinoline core likely requires specialized conditions (e.g., sulfur-containing reagents or high-temperature cyclization), as seen in analogous syntheses .
  • Biological Potential: Imine-containing derivatives (e.g., Schiff bases) exhibit antibacterial activity , suggesting the target compound could be explored for similar applications.
  • Environmental Persistence : Chlorinated aniline derivatives may resist degradation, necessitating AOPs for wastewater treatment .

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